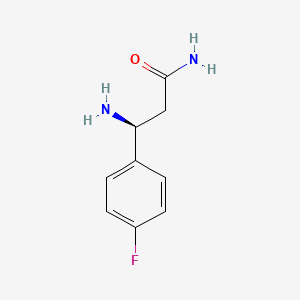

(3S)-3-amino-3-(4-fluorophenyl)propanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11FN2O |

|---|---|

Molecular Weight |

182.19 g/mol |

IUPAC Name |

(3S)-3-amino-3-(4-fluorophenyl)propanamide |

InChI |

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m0/s1 |

InChI Key |

CJSZVUCCALYNSE-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)N)N)F |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)F |

Origin of Product |

United States |

Synthetic Methodologies and Stereocontrol for 3s 3 Amino 3 4 Fluorophenyl Propanamide

Strategies for Asymmetric Synthesis of Chiral β-Amino Amides

The creation of the stereogenic center at the β-position of the propanamide backbone is the central challenge in the synthesis of (3S)-3-amino-3-(4-fluorophenyl)propanamide. Various methodologies have been developed to address this, each with its own advantages in terms of stereocontrol, efficiency, and substrate scope.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed. This approach has been successfully applied to the synthesis of chiral β-amino acids and their derivatives.

One notable example involves the use of pseudoephedrine as a chiral auxiliary in the asymmetric aza-Michael reaction to produce chiral β-amino esters, which are precursors to β-amino amides. acs.org In this strategy, an α,β-unsaturated amide is prepared from (S,S)-(+)-pseudoephedrine. The conjugate addition of a nitrogen nucleophile to this unsaturated amide proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. acs.org The resulting β-amino amide adduct can then be converted to the desired β-amino ester with no loss of optical purity. acs.org

Another widely used class of chiral auxiliaries is the Evans' oxazolidinones. These auxiliaries have been extensively employed in a variety of asymmetric transformations, including the synthesis of chiral amino acids. researchgate.net The general approach involves the acylation of the oxazolidinone auxiliary, followed by a stereoselective reaction on the α-carbon of the acyl group. The stereochemical outcome is dictated by the conformation of the acylated auxiliary, which effectively shields one face of the enolate. While a direct application to the synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of Evans' auxiliary-based methodology are well-established for constructing chiral centers in similar structures. researchgate.netyoutube.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis of β-Amino Carbonyl Compounds

| Chiral Auxiliary | Reaction Type | Key Features |

| (S,S)-(+)-Pseudoephedrine | Aza-Michael Addition | Effective 1,5-asymmetric induction. |

| Evans' Oxazolidinones | Aldol and Alkylation Reactions | High diastereoselectivity through chelation control. |

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. Rhodium-catalyzed asymmetric hydrogenation is a prominent method for the synthesis of chiral amino acids and their derivatives. researchgate.netnih.govresearchgate.netnih.gov This technique typically involves the hydrogenation of a prochiral enamide or a related unsaturated precursor in the presence of a chiral rhodium-phosphine catalyst. The chiral ligand coordinates to the metal center and creates a chiral environment that directs the hydrogenation to one face of the double bond, leading to the formation of one enantiomer in excess. While a specific application for the direct synthesis of this compound via hydrogenation is not extensively documented, the asymmetric hydrogenation of related substrates, such as 3-amino-4-alkyl/aryl disubstituted maleimides, has been achieved with high yields and excellent stereoselectivities using rhodium catalysts with bridged biaryl diphosphine ligands. nih.gov

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of Maleimide Derivatives

| Substrate | Chiral Ligand Family | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| 3-Amino-4-aryl disubstituted maleimide | BridgePhos | Chiral disubstituted succinimide | up to 99% | >20:1 |

| 3-Amino-4-alkyl disubstituted maleimide | BridgePhos | Chiral disubstituted succinimide | up to 99% | >20:1 |

Organocatalytic Asymmetric Synthesis

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. Chiral phosphoric acids have emerged as highly effective Brønsted acid catalysts for a variety of enantioselective reactions, including the synthesis of chiral amines and amino acid derivatives. nih.govresearchgate.netnih.gov These catalysts can activate electrophiles, such as imines, towards nucleophilic attack through hydrogen bonding interactions.

One relevant application is the catalytic enantioconvergent 2-aza-Cope rearrangement of α-stereogenic-β-formyl amides. nih.gov In this process, a chiral phosphoric acid catalyzes the dynamic kinetic resolution of the starting material, leading to the formation of β-imino amides with high diastereo- and enantiocontrol. These intermediates can then be converted to the corresponding primary β-amino amides. nih.gov Another powerful organocatalytic method is the asymmetric Mannich reaction, where a chiral catalyst promotes the enantioselective addition of a nucleophile to an imine. Chiral phosphoric acid catalysts have been successfully employed in Mannich-type reactions to produce β-amino carbonyl compounds with high enantioselectivity. researchgate.net

Table 3: Chiral Phosphoric Acid Catalyzed Asymmetric Synthesis of β-Amino Amides

| Reaction Type | Catalyst Type | Key Features |

| Enantioconvergent 2-Aza-Cope Rearrangement | Chiral Phosphoric Acid | Dynamic kinetic resolution of α-stereogenic-β-formyl amides. |

| Asymmetric Mannich Reaction | Chiral Phosphoric Acid | Enantioselective addition to imines. |

Biocatalytic Pathways for Enantioselective Formation

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. This approach is increasingly recognized as a green and sustainable alternative to traditional chemical methods.

Enzymes, such as lipases and transaminases, are powerful tools for the enantioselective synthesis of chiral compounds. Lipases are particularly effective in the kinetic resolution of racemic mixtures. A notable example is the lipase-catalyzed hydrolysis of racemic ethyl 3-amino-3-(4-fluorophenyl)propanoate. semanticscholar.org In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers, providing access to the enantiomerically pure (S)-3-amino-3-(4-fluorophenyl)propionic acid, a direct precursor to the target amide. The lipase from Burkholderia cepacia (lipase PSIM) has been shown to be highly efficient for this resolution, affording the (S)-acid with excellent enantiomeric excess (≥99%) and in good chemical yield (>48%). semanticscholar.org

Table 4: Lipase-Catalyzed Kinetic Resolution of Ethyl (±)-3-amino-3-(4-fluorophenyl)propanoate

| Enzyme | Solvent | Temperature | Product | Enantiomeric Excess (ee) | Chemical Yield |

| Lipase PSIM (Burkholderia cepacia) | iPr2O | 45 °C | (S)-3-amino-3-(4-fluorophenyl)propionic acid | ≥99% | >48% |

Transaminases (TAs) offer another powerful biocatalytic route for the synthesis of chiral amines and amino acids. mdpi.commdpi.comrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. By using a prochiral ketone precursor, a transaminase can directly generate a chiral amine with high enantioselectivity. The application of transaminases for the synthesis of sitagliptin, a drug containing a chiral β-amino acid moiety, highlights the industrial potential of this technology. mdpi.com While a specific transaminase-mediated synthesis of this compound is not explicitly described, the general applicability of this method for producing chiral β-amino acids suggests its potential for accessing the target compound. mdpi.com

Kinetic Resolution and Deracemization Techniques

Achieving the desired (S)-configuration at the C3 position is a critical challenge in the synthesis of 3-amino-3-(4-fluorophenyl)propanamide (B1324264). Kinetic resolution and deracemization are powerful strategies to obtain the enantiomerically pure compound from a racemic mixture.

Kinetic Resolution: This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one.

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective and environmentally benign approach. β-aminopeptidases, such as BapA from Sphingosinicella xenopeptidilytica and DmpA from Ochrobactrum anthropi, have demonstrated the ability to hydrolyze racemic β-amino acid amides with a strong preference for the L-configuration (S-enantiomer). nih.govethz.ch This selective hydrolysis would yield the desired (3S)-3-amino-3-(4-fluorophenyl)propanoic acid, which can then be separated from the unreacted (3R)-3-amino-3-(4-fluorophenyl)propanamide. nih.govresearchgate.net The efficiency of such resolutions is often high, providing access to β-amino acids with excellent enantiopurity. nih.gov

Deracemization Techniques: These methods convert a racemic mixture into a single, desired enantiomer, thus offering a theoretical yield of 100%. This is often achieved through a dynamic kinetic resolution (DKR) process, which combines a kinetic resolution step with in situ racemization of the slower-reacting enantiomer.

Dynamic Kinetic Resolution (DKR): An effective DKR for producing a chiral amide like this compound could involve the combination of an enantioselective enzyme with a racemization catalyst. For primary amines, a palladium nanocatalyst has been shown to be effective for racemization, which can be coupled with a lipase (like Novozym-435) for enantioselective acylation. organic-chemistry.org Another DKR strategy involves the use of stereoselective amino acid amidases in the presence of a racemase, such as α-amino-ε-caprolactam racemase, to convert a racemic amino acid amide into a single enantiomer of the corresponding amino acid. nih.gov

Chemoenzymatic Deracemization: This approach combines an enzymatic reaction with a chemical process. For chiral amines, a common strategy involves the use of an ω-transaminase for the selective conversion of one enantiomer to a ketone. This ketone can then be reduced back to the racemic amine using a non-selective chemical reducing agent, or selectively to the desired amine enantiomer using another enzyme or a chiral catalyst. acs.orgresearchgate.net For instance, a concurrent chemoenzymatic cascade can use an ω-transaminase to convert one amine isomer to a ketone, while a compatible nickel-based nanocatalyst performs selective reductive amination of the ketone back to the racemic amine, effectively leading to the enrichment of the desired enantiomer. acs.org

| Technique | Key Features | Potential Application for Target Compound |

| Enzymatic Kinetic Resolution | Utilizes enantioselective enzymes (e.g., β-aminopeptidases) to selectively react with one enantiomer. nih.govethz.ch | Selective hydrolysis of the (S)-enantiomer of racemic 3-amino-3-(4-fluorophenyl)propanamide to the corresponding carboxylic acid. |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization of the unwanted enantiomer, allowing for theoretical 100% yield. organic-chemistry.orgnih.gov | Lipase-catalyzed acylation of the (S)-amine coupled with palladium-catalyzed racemization of the (R)-amine. |

| Chemoenzymatic Deracemization | Couples an enzymatic process with a chemical reaction to achieve deracemization. acs.orgresearchgate.net | ω-transaminase oxidation of the (R)-amine to an imine/ketone intermediate, followed by asymmetric reduction to the (S)-amine. |

General Synthetic Methodologies for Amide Formation

The formation of the propanamide moiety is a key step in the synthesis of the target molecule. This typically involves the coupling of a carboxylic acid precursor with ammonia (B1221849) or an ammonia equivalent.

Amide Coupling Reactions Utilizing Diverse Precursors

The amide bond in this compound is typically formed by the reaction of a suitable carboxylic acid precursor with an amine. A variety of coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid group. hepatochem.comscribd.com

Carbodiimide-Based Reagents: Dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic coupling reagents. luxembourg-bio.compeptide.com The water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is also commonly used, particularly in aqueous media. nih.gov These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. oxymapure.com To minimize side reactions and racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often included. oxymapure.com

Phosphonium and Uronium/Aminium Reagents: These reagents are known for their high efficiency and low racemization rates, making them suitable for sensitive substrates. uniurb.itsigmaaldrich.com Common examples include Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). peptide.comsigmaaldrich.com Reagents like O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are particularly effective due to the formation of highly reactive OAt esters. sigmaaldrich.com

| Coupling Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | DCC, DIC, EDC luxembourg-bio.compeptide.comnih.gov | HOBt, OxymaPure® oxymapure.com | Widely used, cost-effective. Additives are crucial to suppress racemization and side reactions. luxembourg-bio.com |

| Phosphonium Salts | PyBOP, PyAOP peptide.comsigmaaldrich.com | N/A | High reactivity, low racemization. peptide.com |

| Uronium/Aminium Salts | HBTU, HATU, COMU® sigmaaldrich.comiris-biotech.de | N/A | Very efficient, fast reactions. Can cause guanidinylation as a side reaction. uniurb.itsigmaaldrich.com |

Regioselective and Chemoselective Transformations for Functional Group Introduction

The presence of both an amino group and a primary amide in the target molecule necessitates careful control of selectivity during synthesis.

Chemoselective N-Acylation: In a precursor molecule containing both a hydroxyl and an amino group (e.g., a β-amino alcohol), the amino group is generally more nucleophilic and will preferentially react with an acylating agent. nih.gov However, to ensure exclusive N-acylation, specific catalytic systems can be employed. For instance, dibutyltin (B87310) oxide has been used to catalyze the chemoselective N-acylation of amino alcohols. acs.orgacs.org This selectivity is crucial when introducing protecting groups or during the formation of the final amide if the synthesis proceeds through an amino alcohol intermediate.

Regioselective Synthesis of β-Amino Amides: The core structure of a β-amino amide can be constructed through various regioselective reactions. For example, the yttrium-catalyzed regioselective ring-opening of 2,3-epoxy amides with amines as nucleophiles provides access to α-hydroxy β-amino amides. organic-chemistry.org While not a direct route to the target compound, this illustrates the principle of controlling the position of amine addition. Another approach involves the regioselective addition of carbamoyl (B1232498) chlorides to unactivated alkenes, which can lead to the formation of β,γ-unsaturated amides. nih.govacs.org

Introduction and Modification of the Fluorophenyl Moiety

The 4-fluorophenyl group is a key structural feature. Its introduction can be achieved at various stages of the synthesis, either by starting with a fluorinated building block or by introducing the fluorine atom or the entire fluorinated ring later in the sequence.

Use of Fluorinated Precursors: A common and straightforward strategy is to start with a commercially available 4-fluorinated compound. Potential starting materials include 4-fluorobenzaldehyde, 4-fluoronitrobenzene, or 4-fluoroaniline. nih.govchemicalbook.com For example, 4-fluoronitrobenzene can be catalytically hydrogenated to 4-fluoroaniline, which can then be further functionalized. chemicalbook.com

Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions offer versatile methods for forming the C-N bond between an aryl group and an amine. Palladium-catalyzed coupling of fluoroalkylamines with aryl bromides or chlorides can be used to synthesize fluorinated anilines. nih.gov This could be applied to couple a suitable amine precursor with a 4-fluorophenyl halide.

Synthesis of Fluorinated Phenylalanine Analogues: A wealth of methods exists for the synthesis of fluorophenylalanine derivatives, which share the same core structure as the target molecule. nih.govbeilstein-journals.org These methods include nucleophilic aromatic substitution on activated di-fluoroaromatics, or the use of organometallic reagents. For instance, copper-mediated nucleophilic radiofluorination of arylstannanes has been used to prepare 4-[¹⁸F]fluorophenylalanines. nih.govresearchgate.net

Precursors and Key Synthetic Intermediates in the Preparation of this compound

The synthesis of this compound can be envisioned through several convergent routes, each involving specific precursors and key intermediates.

A plausible retrosynthetic analysis suggests that the target molecule can be derived from the corresponding β-amino acid, (3S)-3-amino-3-(4-fluorophenyl)propanoic acid, or its ester derivative. This key chiral intermediate can be prepared using various asymmetric synthesis methods.

From α,β-Unsaturated Carbonyl Compounds: A common strategy for β-amino acid synthesis is the conjugate addition of an amine or an amine equivalent to an α,β-unsaturated ester, such as ethyl 4-fluorocinnamate. nih.gov The stereochemistry can be controlled using a chiral catalyst or a chiral auxiliary.

From Imines: The asymmetric Mannich reaction, involving the addition of a nucleophile (like a ketene (B1206846) silyl (B83357) acetal) to a chiral imine derived from 4-fluorobenzaldehyde, is a powerful method for establishing the chiral β-amino center. organic-chemistry.org

From Amino Alcohols: Chiral β-amino alcohols are valuable precursors that can be synthesized by the regioselective opening of epoxides or the reduction of α-amino ketones. organic-chemistry.org The hydroxyl group can then be converted to a nitrile or carboxylic acid, followed by amidation.

Table of Potential Precursors and Intermediates:

| Precursor/Intermediate | Synthetic Role | Relevant Synthetic Methods |

| 4-Fluorobenzaldehyde | Source of the 4-fluorophenyl group and the benzylic carbon. | Asymmetric Mannich reaction (formation of an imine intermediate). organic-chemistry.org |

| Ethyl 4-fluorocinnamate | α,β-unsaturated precursor for conjugate addition. | Asymmetric aza-Michael addition. nih.gov |

| (3S)-3-amino-3-(4-fluorophenyl)propanoic acid | Key chiral intermediate, can be directly amidated. | Can be obtained via kinetic resolution or asymmetric synthesis. nih.gov |

| Chiral β-amino alcohols | Versatile intermediates for further functionalization. | Synthesized via regioselective epoxide opening or asymmetric reduction. organic-chemistry.org |

Advanced Structural Characterization and Conformational Analysis of 3s 3 Amino 3 4 Fluorophenyl Propanamide

Crystallographic Studies for Solid-State Conformation and Intermolecular Interactions

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms in a solid-state material, offering insights into molecular conformation and the network of intermolecular interactions that govern crystal packing. While a specific crystal structure for (3S)-3-amino-3-(4-fluorophenyl)propanamide is not publicly available, its solid-state architecture can be predicted based on the functional groups present.

Table 1: Predicted Hydrogen Bond Parameters in Crystalline this compound

| Donor (D) | Acceptor (A) | D-H···A Interaction | Predicted Distance (Å) | Predicted Angle (°) |

|---|---|---|---|---|

| Amine (N-H) | Carbonyl (O=C) | N-H···O | 2.8 - 3.1 | 150 - 180 |

| Amide (N-H) | Carbonyl (O=C) | N-H···O | 2.8 - 3.2 | 150 - 180 |

| Amine (N-H) | Amine (N) | N-H···N | 3.0 - 3.3 | 140 - 170 |

Detailed Spectroscopic Investigations for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Tautomeric Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and stereochemistry of a molecule can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (C3), the diastereotopic methylene (B1212753) protons (C2), and the exchangeable protons of the amine and amide groups. The 4-fluorophenyl group would present as a pair of doublets, characteristic of a para-substituted benzene (B151609) ring. The coupling between the fluorine and the aromatic protons (³JHF) and carbons (nJCF) would also be observable. The stereochemical integrity of the chiral center (3S) is confirmed by the single set of resonances, indicating the sample is enantiomerically pure. The absence of signals corresponding to the imidic acid tautomer would confirm the predominance of the amide form in solution.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The chemical shifts would be influenced by the electronegativity of adjacent atoms (O, N, F). The carbonyl carbon of the amide would appear significantly downfield, while the carbons of the fluorophenyl ring would show characteristic shifts and C-F coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a common deuterated solvent like DMSO-d₆

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~173 |

| CH₂ | ~2.5 (diastereotopic) | ~45 |

| CH | ~4.2 | ~52 |

| C-ipso | - | ~140 |

| C-ortho | ~7.4 (dd) | ~129 (d, ²JCF) |

| C-meta | ~7.1 (dd) | ~115 (d, ³JCF) |

| C-para | - | ~162 (d, ¹JCF) |

| NH₂ (amine) | Broad, variable | - |

Note: d denotes doublet, dd denotes doublet of doublets due to H-H and H-F coupling.

Mass Spectrometry for Precise Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight.

The fragmentation of this compound under tandem MS (MS/MS) would likely be initiated by the loss of small neutral molecules. Given the presence of a basic primary amine, this site is the most probable location for protonation. A characteristic fragmentation pathway would involve the loss of ammonia (B1221849) (NH₃, 17 Da) from the protonated molecular ion. Subsequent fragmentation could involve cleavage of the propanamide backbone, such as the loss of the entire amide group or cleavage adjacent to the chiral center, yielding fragments that are indicative of the core structure. The stability of the benzylic carbocation would favor fragmentation pathways that retain the charge on the fluorophenyl-containing fragment.

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum of this compound

| m/z (Predicted) | Identity | Fragmentation Pathway |

|---|---|---|

| 197.1 | [M+H]⁺ | Protonated parent molecule |

| 180.1 | [M+H - NH₃]⁺ | Loss of ammonia from the C3 amine |

| 152.1 | [C₉H₉FN]⁺ | Cleavage of the C2-C3 bond |

| 123.1 | [C₇H₇FN]⁺ | Further fragmentation of the fluorophenyl-containing ion |

Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be dominated by bands corresponding to the amide and amine groups. The N-H stretching vibrations of both the primary amine and primary amide would appear in the region of 3200-3400 cm⁻¹. The position and shape of these bands are highly sensitive to hydrogen bonding; broader bands at lower wavenumbers typically indicate stronger hydrogen bonding in the solid state.

The amide group has several characteristic bands. The Amide I band, primarily due to C=O stretching, is expected around 1650-1680 cm⁻¹ and is a strong feature in the IR spectrum. The Amide II band, a mix of N-H bending and C-N stretching, typically appears near 1600-1640 cm⁻¹. americanelements.com The C-F stretching vibration of the fluorophenyl group would give rise to a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H Stretch | Amine & Amide | 3400 - 3200 (broad) | 3400 - 3200 (weak) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | 3100 - 3000 (strong) |

| C-H Stretch (Aliphatic) | CH, CH₂ | 3000 - 2850 | 3000 - 2850 |

| Amide I (C=O Stretch) | Amide | 1680 - 1650 (strong) | 1680 - 1650 (strong) |

| Amide II (N-H Bend) | Amide | 1640 - 1600 (medium) | 1640 - 1600 (weak) |

| C=C Stretch | Phenyl Ring | ~1600, ~1500 | ~1600, ~1500 (strong) |

Tautomerism and Conformational Isomerism of the Propanamide Scaffold

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The propanamide scaffold of the title compound can theoretically exist in an amide-imidic acid tautomeric equilibrium.

Amide-Imidic Acid Tautomerism: H₂N-C(=O)- ⇌ HN=C(OH)-

However, for simple primary amides, this equilibrium overwhelmingly favors the amide form. The imidic acid tautomer is generally much less stable. nih.gov Spectroscopic analyses, such as NMR, would be expected to show only signals corresponding to the amide tautomer, confirming its dominance under typical analytical conditions.

Conformational Isomerism: Conformational isomers, or conformers, arise from the rotation around single bonds. The propanamide scaffold has two key single bonds (C2-C3 and C3-C(phenyl)) whose rotation leads to different spatial arrangements of the substituents. The relative orientation of the amine, fluorophenyl, and carboxamide groups will be influenced by steric hindrance and potential intramolecular hydrogen bonding. stfc.ac.uk In solution, the molecule is likely to exist as a dynamic equilibrium of several low-energy conformers. Computational modeling would be required to determine the relative stabilities and populations of these different conformers. The conformation is crucial as it can influence the molecule's ability to interact with biological targets.

Chemical Reactivity and Derivatization Strategies for Academic Applications

Functional Group Transformations and Chemical Modifications of (3S)-3-amino-3-(4-fluorophenyl)propanamide

The primary amine and amide groups of this compound are the principal sites for chemical modification. Standard organic chemistry transformations can be applied to these groups to alter the molecule's physical, chemical, and biological properties.

The primary amine is nucleophilic and readily undergoes reactions such as acylation, alkylation, and sulfonylation. Acylation with acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine, yields N-acyl derivatives. A particularly common and important transformation in chemical biology and synthetic chemistry is the protection of the amine. This is typically achieved using reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to install the tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups, respectively. These protecting groups are crucial for controlling reactivity in multi-step syntheses, such as in peptide synthesis.

The primary amide, while generally less reactive than the amine, can also be modified. Under strong acidic or basic conditions, it can be hydrolyzed to the corresponding carboxylic acid, (3S)-3-amino-3-(4-fluorophenyl)propanoic acid. Dehydration of the amide, for instance using reagents like phosphorus pentoxide or trifluoroacetic anhydride, can yield the corresponding nitrile. Furthermore, the amide can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride, converting the propanamide into a 1,3-diamine derivative.

Below is a table summarizing key functional group transformations applicable to this compound.

| Functional Group | Reaction Type | Reagent(s) | Product Class |

| Primary Amine | N-Acylation | Acetyl chloride, Base | N-acetyl derivative |

| Primary Amine | N-Sulfonylation | Tosyl chloride, Base | N-tosyl derivative |

| Primary Amine | N-Alkylation | Alkyl halide, Base | Secondary amine derivative |

| Primary Amine | N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | N-Boc protected derivative |

| Primary Amine | N-Fmoc Protection | Fmoc-Cl, Base | N-Fmoc protected derivative |

| Primary Amide | Hydrolysis | H₃O⁺ or OH⁻, Heat | β-Amino acid |

| Primary Amide | Dehydration | P₂O₅ or (CF₃CO)₂O | β-Amino nitrile |

| Primary Amide | Reduction | LiAlH₄ then H₂O | 1,3-Diamine |

Synthesis of Analogs and Derivatives for Structure-Function Probing in Chemical Biology (non-clinical)

In the field of chemical biology, this compound serves as a valuable starting material for the synthesis of molecular probes and tools to investigate biological systems. Its identity as a chiral β-amino acid is particularly significant. Peptides constructed from β-amino acids, known as β-peptides, often adopt stable secondary structures (helices, sheets, and turns) and exhibit remarkable resistance to degradation by proteolytic enzymes. hilarispublisher.com This stability makes them excellent candidates for mimicking or inhibiting the function of natural peptides in a biological context without being rapidly metabolized.

The synthesis of β-peptide analogs using this compound typically involves standard solid-phase or solution-phase peptide synthesis methodologies. First, the primary amine is protected (e.g., with Fmoc), and the amide group is hydrolyzed to the carboxylic acid. This resulting N-protected β-amino acid can then be coupled with other α- or β-amino acids using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and Hydroxybenzotriazole (HOBt).

By incorporating the (3S)-3-amino-3-(4-fluorophenyl) moiety into a peptide sequence, researchers can probe structure-function relationships. The fluorophenyl group can participate in specific interactions within a binding pocket and can also serve as a useful probe for ¹⁹F NMR studies. Derivatives can be created by modifying the amine or the C-terminus to attach reporter groups such as fluorophores or affinity tags, allowing for visualization and isolation of binding partners.

The table below outlines examples of derivatives that can be synthesized for chemical biology applications.

| Derivative Type | Synthetic Strategy | Application |

| β-Peptide Dimer | Protect amine with Fmoc; hydrolyze amide to acid; couple with another molecule of the same β-amino acid. | Probing proteolytic stability; studying secondary structure formation. |

| α,β-Hybrid Peptide | Couple N-protected (3S)-3-amino-3-(4-fluorophenyl)propanoic acid with a standard α-amino acid. | Investigating receptor binding and specificity; creating enzyme inhibitors. |

| Fluorescently Labeled Analog | React the N-terminus with a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate) after peptide synthesis. | Visualizing cellular uptake or localization via fluorescence microscopy. |

| Biotinylated Probe | Attach biotin (B1667282) to the N-terminus or a side chain for affinity purification of interacting proteins. | Identifying and isolating binding partners from cell lysates. |

Utilization of this compound as a Chiral Building Block in Complex Chemical Synthesis (non-clinical)

The stereochemically defined center in this compound makes it a valuable chiral building block for asymmetric synthesis. hilarispublisher.comnih.gov Enantiomerically pure β-amino acids and their derivatives are crucial starting materials for the synthesis of a variety of complex, biologically relevant molecules, including alkaloids, polyketides, and heterocyclic systems. hilarispublisher.comresearchgate.net

One of the most prominent applications of chiral β-amino acids is in the synthesis of β-lactams (azetidin-2-ones), which form the core structure of numerous important antibiotic classes. The synthesis of a β-lactam from a β-amino acid derivative typically involves an intramolecular cyclization. For example, the corresponding (3S)-3-amino-3-(4-fluorophenyl)propanoic acid can be converted to its ester, and then a reagent such as the Ghosez reagent or another cyclizing agent can be used to form the four-membered ring, preserving the stereochemistry at the C3 position (which becomes C4 in the β-lactam).

Furthermore, the 1,3-relationship between the amino and carbonyl groups can be used to direct the stereochemistry of subsequent reactions. The molecule can be incorporated into a larger synthetic route, where the chiral center influences the stereochemical outcome of reactions at adjacent positions. For instance, a general method has been developed for attaching chiral 3-aryl β-amino acids to a polymer support, which facilitates the solid-phase synthesis of peptide analogues and libraries of peptidomimetics. This highlights the utility of such compounds as versatile building blocks in combinatorial chemistry and drug discovery research.

The use of this compound as a chiral building block is summarized below.

| Target Molecule Class | Key Synthetic Transformation | Role of the Building Block |

| Chiral β-Lactams | Intramolecular cyclization of the corresponding β-amino ester. | Provides the core azetidinone ring with defined stereochemistry at C4. |

| Peptidomimetics | Incorporation into a peptide chain via solid-phase or solution-phase synthesis. | Introduces a specific stereocenter and a non-natural β-amino acid residue. |

| Heterocyclic Compounds | Utilization of both amine and carbonyl functionalities in cyclocondensation reactions. | Serves as a chiral scaffold to construct more complex ring systems. |

Mechanistic Studies of 3s 3 Amino 3 4 Fluorophenyl Propanamide and Its Molecular Interactions Non Clinical

Elucidation of Molecular Mechanisms of Biological Target Engagement

The molecular structure of (3S)-3-amino-3-(4-fluorophenyl)propanamide is analogous to known inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides that have a proline or alanine (B10760859) residue in the penultimate position. nih.gov Inhibition of this enzymatic activity prevents the degradation of its substrates.

The engagement of inhibitors with DPP-4 is a well-characterized interaction that occurs within a defined active site. This site is primarily composed of a hydrophobic S1 pocket and a charged S2 pocket, which flank the catalytic triad (B1167595) (Ser630, Asp708, His740). nih.govmdpi.com

Based on the structure of this compound and established binding modes of similar compounds, the following molecular interactions are proposed:

Interaction with the S2 Pocket: The protonated primary amino group of the compound is expected to form strong ionic and hydrogen bond interactions with the negatively charged residues of the S2 pocket, particularly Glu205 and Glu206. mdpi.com This interaction is critical for anchoring the molecule within the active site.

Interaction with the S1 Pocket: The 4-fluorophenyl group likely occupies the hydrophobic S1 pocket. This pocket is lined with aromatic and aliphatic residues such as Tyr631, Val656, Trp659, and Tyr662. mdpi.com The fluorophenyl ring can establish favorable hydrophobic and van der Waals interactions, with the fluorine atom potentially modulating the electronic properties and binding affinity.

Catalytic Site Interaction: The core propanamide structure positions the molecule to interact with the catalytic triad, effectively blocking the access of natural substrates to the active serine residue.

The potency and selectivity of such inhibitors are often quantified by their half-maximal inhibitory concentration (IC50) values. While specific data for this compound is not detailed in the provided sources, related β-amino amide derivatives have demonstrated high affinity for DPP-4 with excellent selectivity over other proteases like DPP8, DPP9, and Fibroblast Activation Protein (FAP). nih.govresearchgate.net

| Compound Type | Target Enzyme | Binding Affinity (IC50) | Selectivity Profile | Reference |

|---|---|---|---|---|

| β-substituted biarylphenylalanine amides | DPP-4 | 6.3 nM | High selectivity over other proteases | nih.gov |

| Dipeptide-derived cyanopyrrolidines | DPP-4 | <100 nM | Excellent selectivity over DPP-II, DPP8, DPP9, and FAP (>20 µM) | researchgate.net |

Investigation of In Vitro Enzymatic Reaction Pathways

In vitro studies using systems such as human liver microsomes (HLMs) are crucial for understanding the metabolic fate and potential biotransformations of a compound. vu.nl For this compound, several enzymatic reaction pathways can be anticipated based on its chemical structure.

Amide Hydrolysis: The primary amide moiety is a potential site for enzymatic hydrolysis. Amidase enzymes can catalyze the conversion of the propanamide to its corresponding carboxylic acid, yielding (3S)-3-amino-3-(4-fluorophenyl)propanoic acid and ammonia (B1221849). researchgate.net This is a common metabolic pathway for amide-containing compounds. Additionally, specialized β-aminopeptidases are known to catalyze the degradation of β-amino acid amides. researchgate.net

Oxidative Metabolism (CYP450-mediated): The cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of oxidative biotransformations. nih.gov

Aromatic Hydroxylation: The 4-fluorophenyl ring can be a target for hydroxylation. The presence of the fluorine atom can influence the regioselectivity of this reaction, potentially directing oxidation to positions ortho or meta to the fluorine, or it may inhibit metabolism at that site. nih.gov

Aliphatic Hydroxylation: The propanamide backbone could also undergo hydroxylation.

N-Dealkylation: While this compound does not have an N-alkyl group, related compounds with such features commonly undergo N-dealkylation. nih.gov

Phase II Conjugation: Following Phase I oxidative reactions that introduce a hydroxyl group, the resulting metabolite can undergo Phase II conjugation reactions in vitro, provided the appropriate enzymes (e.g., UGTs, SULTs) and cofactors are present in the system. nih.gov This would involve the addition of endogenous molecules like glucuronic acid to enhance water solubility.

The presence of fluorine can significantly impact metabolic stability. Fluorination at specific sites often blocks metabolic attack, leading to a longer half-life in in vitro systems compared to non-fluorinated analogs. nih.gov

| Reaction Type | Enzyme Class (Example) | Substrate Moiety | Potential Product |

|---|---|---|---|

| Hydrolysis | Amidases / β-Aminopeptidases | Propanamide | (3S)-3-amino-3-(4-fluorophenyl)propanoic acid |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | 4-fluorophenyl ring | Hydroxylated fluorophenyl derivative |

| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Propane (B168953) chain | Hydroxylated propane chain derivative |

| Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGT) | Hydroxylated metabolite | Glucuronide conjugate |

Advanced Studies on Chemical Reaction Mechanisms Pertaining to its Synthesis or Transformation

The synthesis of enantiomerically pure chiral amines and their derivatives is a significant area of organic chemistry. acs.org The preparation of this compound involves stereocontrolled steps to establish the desired (S)-configuration at the C3 position. A plausible synthetic strategy involves the asymmetric synthesis of a β-amino acid intermediate, followed by amidation.

Asymmetric Synthesis of the Chiral Amine Core: One effective method for establishing the stereocenter is the transition metal-catalyzed asymmetric hydrogenation of a prochiral enamine precursor. acs.org The mechanism typically involves:

Catalyst Formation: A chiral phosphine (B1218219) ligand (e.g., a derivative of DuPhos) coordinates with a metal center (e.g., Rhodium or Ruthenium).

Substrate Coordination: The prochiral substrate (e.g., an enamine or β-enamido ester derived from 4-fluorobenzaldehyde) coordinates to the chiral metal complex.

Stereoselective Hydrogenation: Molecular hydrogen adds to the metal center and is then transferred stereoselectively to one face of the coordinated substrate. The chiral ligand environment dictates the facial selectivity, leading to the formation of the (S)-enantiomer in excess.

Product Release: The hydrogenated product dissociates, regenerating the catalyst for the next cycle.

Amidation of the Carboxylic Acid Intermediate: Once the chiral β-amino acid or its ester is formed, it must be converted to the primary amide. This transformation proceeds via a nucleophilic acyl substitution mechanism.

Carboxyl Group Activation: The carboxylic acid is first activated to create a better leaving group. This is commonly achieved using a peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. The reagent reacts with the carboxyl group to form a highly reactive intermediate, such as an O-acylisourea.

Nucleophilic Attack: A source of ammonia (e.g., ammonium (B1175870) chloride with a base, or neat ammonia) acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

Intermediate Collapse: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the activated leaving group (e.g., dicyclohexylurea), to yield the final primary amide product.

Kinetic studies of these reactions would involve monitoring reactant consumption and product formation over time to determine rate laws and activation energies, providing insight into the reaction's efficiency and the nature of the transition states. rsc.org

| Step | Transformation Type | Key Reagents / Catalyst System | Mechanistic Principle |

|---|---|---|---|

| 1 | Asymmetric Hydrogenation | Prochiral enamine, H2, Chiral Rhodium/Ruthenium catalyst | Stereoselective delivery of hydrogen to one face of a double bond. |

| 2 | Amidation | β-amino acid, Coupling agent (e.g., HATU), Ammonia source | Nucleophilic acyl substitution via an activated carboxyl intermediate. |

Future Directions in Research on 3s 3 Amino 3 4 Fluorophenyl Propanamide

Emerging Synthetic Methodologies and Scalable Production

The development of efficient, stereoselective, and scalable synthetic routes to β-amino acids like (3S)-3-amino-3-(4-fluorophenyl)propanamide is paramount for advancing its research and potential applications. While classical methods exist, emerging strategies focus on improving atom economy, reducing step counts, and employing more sustainable catalytic systems.

Future efforts are likely to concentrate on novel catalytic approaches that offer high enantioselectivity and functional group tolerance. illinois.edu Methodologies such as transition-metal-catalyzed asymmetric hydrogenation of enamides, hydroaminomethylation of alkenes, and direct C-H amination are promising areas of investigation. nih.gov For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent recent advances that provide new pathways to β-amino acid derivatives, potentially adaptable for the synthesis of the target compound. illinois.edu Homologation of readily available α-amino acids, such as 4-fluorophenylglycine, via Arndt-Eistert or similar chain-extension reactions, presents another viable and scalable route. illinois.eduorganic-chemistry.org

A key challenge is the development of processes that are amenable to large-scale production. This involves moving from traditional batch processing to continuous flow chemistry, which can offer improved safety, efficiency, and scalability. mdpi.com The optimization of reaction conditions, catalyst loading, and purification techniques will be crucial for making this compound and its derivatives more accessible for extensive research. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Methodology | Potential Advantages | Key Challenges |

| Asymmetric Catalysis | High enantioselectivity, potential for diverse substrate scope. | Catalyst cost and sensitivity, optimization for specific substrates. |

| α-Amino Acid Homologation | Utilizes readily available starting materials. illinois.edu | May involve hazardous reagents (e.g., diazomethane), multi-step sequences. illinois.edu |

| Biocatalysis | High stereospecificity, mild reaction conditions. | Enzyme stability, substrate scope limitations. |

| Flow Chemistry | Enhanced scalability, safety, and process control. mdpi.com | Initial setup costs, potential for clogging with solid byproducts. |

Integration of Advanced Computational Approaches and Artificial Intelligence in Molecular Design

Computational approaches, such as quantum mechanics (QM) and molecular dynamics (MD) simulations, can be employed to understand the conformational preferences and intermolecular interactions of the core scaffold. nih.gov This knowledge is crucial for designing derivatives with specific three-dimensional structures. For example, modeling the interaction of fluorinated derivatives with target proteins can help in understanding structure-activity relationships. chapman.edu

Table 2: Computational and AI Tools in Molecular Design

| Tool/Approach | Application in Research | Expected Outcome |

| Quantum Mechanics (QM) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. | Accurate prediction of molecular geometries and energies. |

| Molecular Dynamics (MD) | Simulation of molecular motion and conformational changes over time. nih.gov | Understanding of scaffold flexibility and interaction with solvent or binding partners. nih.gov |

| Generative AI Models (e.g., VAEs, RNNs) | De novo design of novel molecules based on learned chemical patterns. nih.govmit.edu | Generation of diverse and synthesizable derivatives with predicted desirable properties. nih.gov |

| Machine Learning (ML) for QSAR | Building predictive models for Quantitative Structure-Activity Relationships. | Rapid screening of virtual libraries to prioritize candidates for synthesis. |

Exploration of Novel Chemical Space and Scaffolds Derived from this compound (without clinical implication)

Beyond its direct use, this compound serves as a versatile chiral building block for the synthesis of more complex and structurally diverse molecules. The unique combination of a stereocenter, an aromatic fluorine atom, and primary amine and amide functionalities makes it an ideal starting point for exploring novel chemical space.

Furthermore, the primary amine and amide groups can be used as handles for a wide range of chemical transformations to create novel heterocyclic scaffolds. For example, cyclization reactions can lead to the formation of lactams, piperidinones, or other nitrogen-containing ring systems. mdpi.com These new scaffolds can then be further functionalized to create libraries of compounds for various chemical and materials science applications. The exploration of these derivatives focuses on fundamental synthetic chemistry and the creation of novel molecular architectures, independent of any potential therapeutic applications. mdpi.commdpi.com

Q & A

Q. How can the stereochemical purity of (3S)-3-amino-3-(4-fluorophenyl)propanamide be validated during synthesis?

To ensure stereochemical integrity, employ chiral analytical techniques such as:

- Chiral HPLC : Separates enantiomers using chiral stationary phases, with retention time comparisons to authentic standards.

- NMR with chiral solvating agents : Europium-based shift reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess (ee) ≥ 98%, critical for pharmacological relevance .

Q. What reaction conditions optimize the synthesis of this compound?

Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .

- Temperature control : Maintain 0–25°C during coupling steps to minimize racemization .

- Catalysts : Use carbodiimides (e.g., EDC) with HOBt for amide bond formation, yielding >85% purity .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted 4-fluorophenyl precursors .

Q. Which spectroscopic methods confirm the structural identity of this compound?

- ¹H/¹³C NMR : Verify the 4-fluorophenyl aromatic protons (δ 7.2–7.4 ppm) and propanamide backbone (δ 2.8–3.1 ppm for CH₂) .

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- HRMS : Match exact mass (calc. for C₉H₁₀FN₂O: 194.0825) with ≤2 ppm error .

Advanced Research Questions

Q. How can contradictory data on the compound’s enzyme inhibition potency be resolved?

- Standardized assays : Reproduce studies under identical conditions (pH 7.4, 37°C, ionic strength 150 mM) to isolate variability .

- Purity validation : Use LC-MS to exclude impurities (>99% purity) as confounding factors .

- Kinetic analysis : Calculate IC₅₀ values via dose-response curves and compare with structural analogs (e.g., 4-chlorophenyl derivatives) to identify substituent effects .

Q. What strategies address low yield in enantioselective synthesis of this compound?

- Chiral auxiliaries : Employ Evans oxazolidinones to direct stereochemistry during β-amino acid formation .

- Biocatalysis : Use transaminases (e.g., from Arthrobacter sp.) for asymmetric amination, achieving ee >95% .

- DoE optimization : Apply factorial design to test variables (pH, temperature, solvent ratios) and identify critical yield drivers .

Q. What computational models predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., kinases) using the fluorophenyl group’s electrostatic potential for π-π stacking .

- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates robust binding .

- QSAR analysis : Correlate substituent electronegativity (e.g., F vs. Cl) with inhibitory activity to guide derivative design .

Q. How does the fluorophenyl substituent influence metabolic stability compared to non-halogenated analogs?

- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased by 2–3× vs. H-substituted analogs) .

- LogP comparison : Fluorine’s electronegativity lowers logP (measured: 1.2 vs. 1.8 for H-analog), enhancing aqueous solubility and reducing non-specific binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.